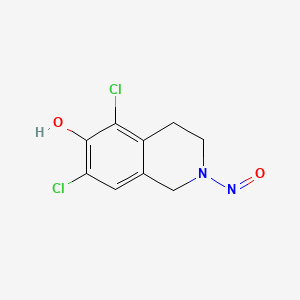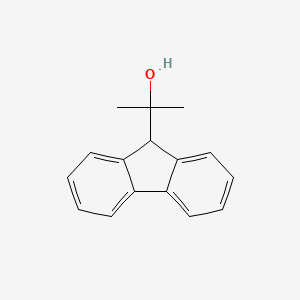
(r)-2-Fluoro-4-(1-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Fluoro-4-(1-hydroxyethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluorine atom at the second position and a hydroxyethyl group at the fourth position on the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, providing very good to excellent yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of ®-2-Fluoro-4-(1-hydroxyethyl)phenol may involve the use of biocatalysts such as resting cells of Saccharomyces cerevisiae. This approach allows for the enantioselective reduction of prochiral sila-ketones to produce enantiomerically pure compounds . The bioconversion is performed on a large scale in bioreactors, ensuring high production rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Fluoro-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols are easily oxidized to quinones, such as para-benzoquinone, using oxidizing agents like chromic acid.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where electron-withdrawing groups enhance the rate of substitution.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent for phenols.
Nucleophilic Substitution: Reactions typically involve concentrated sodium hydroxide solution at high temperatures (above 350°C).
Major Products Formed
Oxidation: The major product formed is para-benzoquinone.
Nucleophilic Substitution: The products include phenol and diphenyl ether.
Applications De Recherche Scientifique
®-2-Fluoro-4-(1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: It is used in the synthesis of optically active products and as a precursor for various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of ®-2-Fluoro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. For example, β2-agonists, which share structural similarities with this compound, exert their effects by activating adenylyl cyclase, leading to increased production of cyclic adenosine monophosphate (cAMP). This activation results in the phosphorylation of various proteins, altering their activity and leading to physiological responses such as bronchodilation and uterine relaxation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylephrine Related Compound D: ®-3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol.
Ethyl 3-®-hydroxyhexanoate: A chiral compound used in the synthesis of pharmaceuticals.
Uniqueness
®-2-Fluoro-4-(1-hydroxyethyl)phenol is unique due to the presence of both a fluorine atom and a hydroxyethyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H9FO2 |
|---|---|
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
2-fluoro-4-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m1/s1 |
Clé InChI |
HXGFGGQHVBUIFM-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1)O)F)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13565953.png)


![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)




![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
![Tert-butyl3-[(6-chloropyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13565999.png)
![methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B13566015.png)
![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
